molecular formula C20H25N3O4S B2675040 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide CAS No. 942013-36-7

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide

Katalognummer: B2675040
CAS-Nummer: 942013-36-7
Molekulargewicht: 403.5
InChI-Schlüssel: YDWYSFJNRKWCCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide is a synthetic small molecule featuring a hexahydroquinazolinone core linked via a thioether bridge to an acetamide group substituted with a 2-methoxybenzyl moiety. The hexahydroquinazolinone scaffold is associated with diverse biological activities, including enzyme inhibition, while the thioether and 2-methoxybenzyl groups may influence solubility, target selectivity, and pharmacokinetics .

Eigenschaften

IUPAC Name

2-[[1-(2-hydroxyethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-17-9-5-2-6-14(17)12-21-18(25)13-28-19-15-7-3-4-8-16(15)23(10-11-24)20(26)22-19/h2,5-6,9,24H,3-4,7-8,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWYSFJNRKWCCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone derivative with a thiol compound, often under mild conditions to avoid degradation of sensitive functional groups.

    Attachment of the Acetamide Group: The final step involves the acylation of the intermediate with an acyl chloride or anhydride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the thioether linkage can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

  • N-(4-fluorophenyl)-4-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM for MMP-9 HPX domain)
  • Target Compound : Substitution of the 4-fluorophenyl group with 2-methoxybenzyl and a shorter acetamide chain.
Feature Target Compound N-(4-fluorophenyl)-4-(hexahydroquinazolin-2-ylthio)butanamide
Core Structure Hexahydroquinazolinone Hexahydroquinazolinone
Substituent on Acetamide 2-Methoxybenzyl 4-Fluorophenyl
Linker Thioether (-S-) Thioether + butanamide spacer
Binding Affinity (KD) Not reported 320 nM
Selectivity Hypothesized MMP-9 inhibition Confirmed MMP-9 HPX domain binding

However, the absence of a butanamide spacer might reduce binding affinity.

Quinazolinone/Acetamide Derivatives with Diverse Activities

Key Compounds:

  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (anticonsulvant activity)
  • N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide (synthetic model compound)
Feature Target Compound N-[(2,4-dichlorophenyl)methyl]-quinazolinone Acetamide
Core Structure Hexahydroquinazolinone Quinazoline dione
Substituent on Acetamide 2-Methoxybenzyl 2,4-Dichlorophenylmethyl
Biological Activity Hypothesized enzyme inhibition Anticonvulsant
Synthesis Likely via thioether coupling Hydrogen peroxide oxidation and CDI-mediated coupling

In contrast, the 2-methoxybenzyl group in the target compound introduces methoxy-mediated hydrogen bonding, which could favor interactions with polar enzyme domains.

Piperidine/Acetamide Hybrids (Patent Compounds)

Key Compounds:

  • N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)quinolin-6-yl)-2-(1-(2-hydroxyethyl)piperidin-4-ylidene)acetamide
Feature Target Compound Patent Compound
Core Structure Hexahydroquinazolinone Quinoline-piperidine hybrid
Hydroxyethyl Group On hexahydroquinazolinone On piperidine
Target Hypothesized MMP-9 Kinase or protease inhibition

Analysis: The hydroxyethyl group in both compounds may improve aqueous solubility. However, the patent compound’s quinoline-piperidine scaffold suggests broader kinase inhibition, whereas the target’s hexahydroquinazolinone core is more likely to engage in HPX domain interactions .

Structural and Functional Implications

  • Thioether Linkage : Critical for MMP-9 inhibition in analogs (e.g., KD = 320 nM in ), but its role in the target compound requires validation .
  • 2-Methoxybenzyl Group : Compared to JNJ0966’s bithiazol group, this substituent may reduce steric hindrance, enhancing BBB penetration .
  • Hexahydroquinazolinone vs.

Biologische Aktivität

The compound 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide , identified by its CAS number 942013-26-5 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antinociceptive, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C12H17N3O3SC_{12}H_{17}N_{3}O_{3}S, with a molecular weight of 283.35 g/mol . The structural components include a hydroxyethyl group and a quinazolinone core, which are significant for its biological interactions.

PropertyValue
CAS Number942013-26-5
Molecular FormulaC₁₂H₁₇N₃O₃S
Molecular Weight283.35 g/mol
Biological ActivitiesAnti-inflammatory, Antinociceptive, Anticancer

Anti-inflammatory Activity

Research indicates that derivatives of quinazolinone exhibit notable anti-inflammatory effects. The compound has been evaluated using various animal models to assess its efficacy in reducing inflammation. In studies involving zymosan-induced inflammation:

  • Doses : Administered at 1.0, 2.5, and 5.0 mg/kg.
  • Results : Significant reductions in leukocyte migration and total protein concentration levels were observed. For instance, the 5.0 mg/kg dose demonstrated a reduction in paw pain time by approximately 73% during the second phase of the formalin test .

These findings suggest that the compound may act similarly to established anti-inflammatory agents like dexamethasone, highlighting its potential for therapeutic applications in inflammatory diseases.

Antinociceptive Effects

The antinociceptive properties of the compound were assessed through formalin and acetic acid-induced pain models. The results showed:

  • A significant decrease in abdominal writhings at higher doses (notably at 5.0 mg/kg).
  • The compound effectively reduced pain responses in both acute and chronic pain models.

This suggests that the compound may modulate nociceptive pathways and could be explored as a treatment for pain management .

Case Studies and Research Findings

A study focusing on similar compounds found that certain derivatives exhibited cytotoxic effects against human cancer cell lines. For instance:

  • Compound LpQM-Int6 (related structure) : Reduced cell viability in four different cancer lines significantly.

These results emphasize the importance of further investigating the specific mechanisms through which 2-((1-(2-hydroxyethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(2-methoxybenzyl)acetamide may exert anticancer effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.